Deoxysappanone B

Description

Structure

3D Structure

Properties

IUPAC Name |

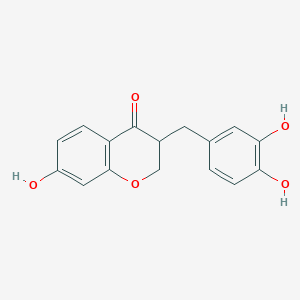

3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUXSQJYIWEGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Deoxysappanone B from Caesalpinia sappan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Deoxysappanone B, a bioactive homoisoflavonoid, from the heartwood of Caesalpinia sappan L. This document details the phytochemical context, comprehensive experimental protocols for extraction and isolation, quantitative data, and the compound's role in relevant signaling pathways.

Introduction to this compound and Caesalpinia sappan

Caesalpinia sappan, commonly known as Sappanwood, is a medicinal plant rich in a diverse array of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds.[1][2] The heartwood is a particularly rich source of homoisoflavonoids, which are noted for their significant biological activities.[3][4] Among these, this compound ((3R)-3,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one) is a compound of interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[5][6] this compound has been shown to protect neurons from microglia-mediated inflammatory injuries by inhibiting key signaling pathways.[5] This guide focuses on the methodologies for isolating this promising compound for further research and development.

Extraction of Bioactive Compounds from Caesalpinia sappan

The initial step in isolating this compound is the efficient extraction of crude phytochemicals from the dried heartwood of Caesalpinia sappan. The choice of solvent and extraction method significantly impacts the yield and profile of the extracted compounds.

General Extraction Workflow

The general workflow for the extraction of homoisoflavonoids from C. sappan heartwood involves drying and powdering the plant material, followed by solvent extraction and concentration.

Detailed Extraction Protocol

A widely employed method for obtaining a homoisoflavonoid-rich fraction involves reflux extraction with ethanol followed by solvent partitioning.

Materials:

-

Dried, powdered heartwood of Caesalpinia sappan

-

95% Ethanol (EtOH)

-

n-hexane

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Distilled water

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

The dried and powdered heartwood of C. sappan (e.g., 0.5 kg) is extracted with 95% EtOH (e.g., 3 x 1.5 L) under reflux.[4]

-

The resulting filtrate is combined and evaporated under reduced pressure to yield a crude extract.[4]

-

This crude extract is then suspended in water and partitioned successively with n-hexane, CH2Cl2, and EtOAc.[4]

-

The EtOAc-soluble fraction, which is enriched in homoisoflavonoids including this compound, is collected and concentrated for subsequent chromatographic separation.[4][7]

Isolation and Purification of this compound

Following extraction and partitioning, chromatographic techniques are essential for the isolation of pure this compound from the enriched ethyl acetate fraction. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be a highly effective one-step method.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample adsorption and degradation. It has been successfully applied to the one-step separation of multiple homoisoflavonoids from C. sappan.[7]

Experimental Protocol:

-

Apparatus: High-Speed Counter-Current Chromatograph.

-

Two-Phase Solvent System: A mixture of chloroform-methanol-water (4:3:2, v/v/v) is prepared and equilibrated. The upper and lower phases are separated for use as the stationary and mobile phases.[7]

-

Sample Preparation: 120 mg of the ethyl acetate extracted fraction is dissolved in a mixture of the upper and lower phases (10 mL each).[7]

-

HSCCC Conditions:

Quantitative Data from HSCCC Isolation

The HSCCC method allows for the efficient isolation of this compound alongside other homoisoflavonoids in a single run. The yields and purities from a representative separation are summarized below.

| Compound | Starting Material (EtOAc Fraction) | Yield (mg) | Purity (by HPLC) | Mean Recovery (%) |

| 3'-deoxysappanol | 120 mg | 5 | 99% | 83% |

| 3-deoxysappanone B | 120 mg | 8 | 97% | 86% |

| 4-O-methylsappanol | 120 mg | 20 | 90% | 93% |

| Brazilin | 120 mg | 18 | 85% | 85% |

| Table 1: Quantitative results for the one-step isolation of four homoisoflavonoids from a 120 mg ethyl acetate fraction of C. sappan using HSCCC. Data sourced from a 2011 study on the separation of these compounds.[7] |

Biological Activity and Signaling Pathways of this compound

This compound exhibits significant anti-neuroinflammatory and neuroprotective properties.[5] Its mechanism of action involves the inhibition of key inflammatory signaling pathways in microglial cells, which are the resident immune cells of the central nervous system.

Inhibition of NF-κB and MAPK Signaling

Studies have shown that this compound can protect neurons from inflammatory damage by suppressing the activation of microglia.[5] It achieves this by blocking two major neuroinflammation-related signaling cascades: the IKK-IκB-NF-κB pathway and the p38/ERK Mitogen-Activated Protein Kinase (MAPK) pathway.[5]

The inhibition of these pathways leads to a reduction in the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]

Conclusion

This guide outlines a robust and efficient methodology for the isolation of this compound from Caesalpinia sappan. The use of High-Speed Counter-Current Chromatography provides a superior one-step purification process, yielding the compound with high purity and recovery. The demonstrated biological activity of this compound, particularly its potent anti-neuroinflammatory effects via inhibition of the NF-κB and MAPK pathways, underscores its potential as a lead compound in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers and scientists working on the isolation and characterization of natural products for therapeutic applications.

References

- 1. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Separation of four homoisoflavonoids from Caesalpinia sappan by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxysappanone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L., a plant used in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-neuroinflammatory and neuroprotective effects. Detailed experimental protocols for its isolation and for the characterization of its biological activity are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name (3R)-3,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2H-chromen-4-one, possesses a core homoisoflavonoid structure.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄O₅ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| CAS Number | 110064-51-2 | [2] |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point (Predicted) | 587.4 ± 50.0 °C | [3] |

| Density (Predicted) | 1.450 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.72 ± 0.40 | [3] |

| Solubility | Soluble in methanol and diethyl ether. | [4] |

Biological Activity: Anti-Neuroinflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-neuroinflammatory and neuroprotective properties.[1] It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] Furthermore, it reduces the levels of intracellular reactive oxygen species (ROS).[1] These effects are mediated through the inhibition of key inflammatory signaling pathways.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting two major signaling cascades: the IKK-NF-κB pathway and the p38/ERK MAPK pathway.[1]

IKK-NF-κB Pathway:

In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1]

p38/ERK MAPK Pathway:

The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also crucial in regulating inflammation. LPS stimulation leads to the phosphorylation and activation of p38 and ERK. This compound significantly suppresses the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.[1]

Experimental Protocols

The following section details the methodologies for the isolation and biological characterization of this compound.

Isolation and Purification of this compound from Caesalpinia sappan

This protocol is adapted from general methods for isolating phenolic compounds from Caesalpinia sappan.[5]

Detailed Protocol:

-

Extraction: The dried and powdered heartwood of C. sappan is refluxed with 95% ethanol. The process is repeated three times to ensure complete extraction.[5]

-

Filtration and Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.[5]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc) to separate compounds based on polarity.[5]

-

Column Chromatography: The EtOAc fraction, which is rich in phenolic compounds, is subjected to silica gel column chromatography. The column is eluted with a gradient of CH₂Cl₂ and methanol (MeOH), starting from a high ratio of CH₂Cl₂ to MeOH and gradually increasing the polarity.[5]

-

Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification using techniques such as Sephadex LH-20 or MCI column chromatography to obtain the pure compound.[5]

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Neuroinflammatory Assays

Cell Culture:

-

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[6] The concentration of nitrite is determined from a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Seed BV-2 cells and treat with this compound and LPS as described for the Griess assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8][9][10][11]

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):

-

Seed BV-2 cells in a 96-well black plate.

-

Treat the cells with this compound and LPS.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM for 30 minutes at 37°C.[3][4][12][13][14]

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[3][4][12][13][14]

Western Blot Analysis of Signaling Proteins:

-

Seed BV-2 cells and treat with this compound and LPS for the desired time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.[15]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of IKK, IκBα, NF-κB p65, p38, and ERK overnight at 4°C.[16][17][18][19][20][21][22]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Nuclear Translocation:

-

Grow BV-2 cells on coverslips in a 24-well plate.

-

Treat the cells with this compound and LPS.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 1% BSA in PBS.

-

Incubate with an anti-NF-κB p65 antibody overnight at 4°C.[23][24][25][26]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the localization of NF-κB p65 using a fluorescence microscope.[23][24][25][26]

Conclusion

This compound is a promising natural compound with well-defined anti-neuroinflammatory and neuroprotective properties. Its ability to modulate the IKK-NF-κB and p38/ERK MAPK signaling pathways makes it a valuable candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and similar natural products. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its clinical utility.

References

- 1. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arigobio.com [arigobio.com]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. mdpi.com [mdpi.com]

- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. bioquochem.com [bioquochem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 19. abscience.com.tw [abscience.com.tw]

- 20. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. e-century.us [e-century.us]

The Enigmatic Path to Deoxysappanone B: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Deoxysappanone B, a homoisoflavonoid found in the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data.

The Established Phenylpropanoid Precursor Pathway

The biosynthesis of this compound originates from the well-characterized general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the aromatic amino acid L-phenylalanine into a variety of phenolic compounds, including the essential precursor for flavonoids, 4-coumaroyl-CoA.

The initial steps are catalyzed by a series of well-known enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

This activated intermediate serves as a critical branch point, directing carbon flux towards the biosynthesis of various flavonoids and other related compounds.

The Gateway to Flavonoids: Chalcone Synthesis

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold. This reaction is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. CHS orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. In the specific case of this compound biosynthesis, a substituted benzaldehyde is utilized, leading to the formation of sappanchalcone, the proposed direct precursor to homoisoflavonoids in Caesalpinia sappan.[1]

The Uncharted Territory: From Sappanchalcone to this compound

The precise enzymatic transformations that convert sappanchalcone into the characteristic homoisoflavonoid structure of this compound have not yet been fully elucidated. Based on the structural differences and known biosynthetic reactions in related pathways, a hypothetical two-step enzymatic cascade is proposed:

-

Homoisoflavonoid Synthase (HIFS) / Isomerase Activity: A putative enzyme, likely a unique isomerase or a multi-functional enzyme with isomerase activity, would catalyze the rearrangement of the chalcone backbone. This critical step involves the migration of the B-ring from C-2 to C-3 of the C-ring, forming the foundational 3-benzylchroman-4-one skeleton of homoisoflavonoids. The exact mechanism and the nature of this enzyme remain a key area for future research.

-

Reductase Activity: Following the rearrangement, a reductase enzyme is likely responsible for the reduction of a double bond in the heterocyclic C-ring, leading to the saturated backbone of this compound. The specific type of reductase and its cofactor requirements are currently unknown.

The following diagram illustrates the complete proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a paucity of specific quantitative data regarding the enzyme kinetics and metabolite concentrations within the this compound biosynthetic pathway. However, studies on the total flavonoid content in Caesalpinia sappan provide a general context for the production of these compounds in the plant.

| Plant Part | Extraction Solvent | Total Flavonoid Content (mg Quercetin Equivalents/g extract) | Reference |

| Leaves | Methanol | 1.0318 | [2] |

| Bark | Ethyl Acetate | 0.170 | |

| Seeds | Ethyl Acetate | 0.032 | |

| Leaves | Ethyl Acetate | 0.147 |

Note: These values represent the total flavonoid content and are not specific to this compound or its precursors. Further research is required to quantify the specific intermediates of the this compound pathway.

Experimental Protocols for Pathway Elucidation

To unravel the missing enzymatic steps in this compound biosynthesis, a combination of biochemical and molecular biology techniques is required. The following protocols provide a framework for the identification and characterization of the putative homoisoflavonoid synthase and reductase.

Protocol 1: Enzyme Extraction and in vitro Assay for Homoisoflavonoid Synthase Activity

Objective: To detect enzymatic activity capable of converting sappanchalcone to a rearranged homoisoflavonoid intermediate in protein extracts from Caesalpinia sappan heartwood.

Materials:

-

Fresh or frozen Caesalpinia sappan heartwood

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 1 mM EDTA, 10 mM β-mercaptoethanol, 1% (w/v) polyvinylpyrrolidone (PVP)

-

Sappanchalcone (substrate)

-

NAD(P)H (as a potential reductant)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5)

-

Ethyl acetate

-

HPLC system with a C18 column

-

LC-MS system for product identification

Methodology:

-

Protein Extraction:

-

Grind 1-2 g of Caesalpinia sappan heartwood to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a pre-chilled tube containing 5 mL of ice-cold Extraction Buffer.

-

Homogenize the mixture on ice for 10-15 minutes.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant (crude protein extract) and keep it on ice. Determine the protein concentration using a Bradford assay.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube on ice:

-

50 µL Reaction Buffer (50 mM Tris-HCl, pH 7.5)

-

10 µL Sappanchalcone (1 mM in DMSO)

-

10 µL NAD(P)H (10 mM, optional, to test for coupled reduction)

-

100-200 µg of crude protein extract

-

Add sterile water to a final volume of 200 µL.

-

-

Set up a control reaction with heat-denatured protein extract.

-

Incubate the reactions at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried residue in 50 µL of methanol.

-

Analyze 20 µL of the sample by HPLC to detect the formation of new products compared to the control.

-

Collect any new peaks and analyze by LC-MS to determine their mass and fragmentation patterns for structural elucidation.

-

Protocol 2: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the homoisoflavonoid synthase and reductase by analyzing the transcriptome of Caesalpinia sappan heartwood.

Methodology:

-

RNA Extraction and Sequencing:

-

Extract total RNA from Caesalpinia sappan heartwood tissue, where this compound is actively synthesized.

-

Perform mRNA purification, library construction, and high-throughput sequencing (e.g., Illumina RNA-Seq).

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot).

-

Perform co-expression analysis to identify genes that are co-regulated with known genes of the phenylpropanoid pathway (PAL, C4H, 4CL, CHS).

-

Specifically search for transcripts annotated as isomerases, reductases, and other enzyme families that could catalyze the proposed reactions.

-

Prioritize candidate genes based on their expression levels in heartwood and their co-expression patterns.

-

Protocol 3: Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To confirm the function of candidate genes identified through transcriptome analysis by expressing them in a heterologous host and performing enzyme assays.

Materials:

-

Candidate gene cDNAs

-

Expression vector (e.g., pET vector for E. coli, pYES2 for yeast)

-

Competent E. coli (e.g., BL21(DE3)) or yeast cells

-

IPTG or galactose for induction

-

Cell lysis buffer

-

Ni-NTA resin for His-tagged protein purification

-

Materials for enzyme assay as described in Protocol 1

Methodology:

-

Cloning and Expression:

-

Clone the full-length open reading frames of candidate genes into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

Transform the expression constructs into the chosen heterologous host.

-

Grow the cultures and induce protein expression according to the vector and host system specifications.

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the recombinant protein.

-

Purify the tagged protein using affinity chromatography (e.g., Ni-NTA).

-

Verify the purity and size of the protein by SDS-PAGE.

-

-

Functional Assay:

-

Perform enzyme assays using the purified recombinant protein and sappanchalcone as the substrate, as described in Protocol 1.

-

Analyze the reaction products by HPLC and LC-MS to confirm the enzymatic conversion and identify the product.

-

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing puzzle in plant secondary metabolism. While the upstream phenylpropanoid and chalcone synthesis pathways are well-established, the specific enzymes responsible for the conversion of sappanchalcone to this compound remain to be discovered. The proposed involvement of a novel isomerase and a reductase provides a clear hypothesis to guide future research. The experimental protocols outlined in this guide offer a robust framework for the identification and characterization of these elusive enzymes. Successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of homoisoflavonoid biosynthesis but also pave the way for the metabolic engineering of high-value medicinal compounds like this compound.

References

Deoxysappanone B: A Technical Guide to its Neuroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxysappanone B (DSB), a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of this compound in neuronal cells. Primarily, DSB exerts its effects through the potent inhibition of neuroinflammatory pathways in microglia, thereby protecting neurons from inflammatory-mediated damage. The core mechanism involves the suppression of the IκB kinase (IKK)-NF-κB and the p38/ERK mitogen-activated protein kinase (MAPK) signaling cascades. This guide consolidates the current understanding of DSB's action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While the direct engagement of other significant neuroprotective pathways like Nrf2 and PI3K/Akt by DSB has not been conclusively demonstrated, their potential involvement is discussed as a future research avenue.

Core Mechanism of Action: Anti-Neuroinflammatory Effects

The principal neuroprotective action of this compound is attributed to its potent anti-inflammatory properties, specifically targeting activated microglia, the resident immune cells of the central nervous system. Over-activation of microglia is a hallmark of many neurodegenerative diseases, leading to the excessive production of pro-inflammatory and neurotoxic mediators. DSB effectively mitigates this response by inhibiting the release of key inflammatory molecules.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of several key mediators of neuroinflammation in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The quantitative inhibitory data is summarized below.

| Mediator | Cell Type | Stimulant | IC50 Value (μM) | Reference |

| Nitric Oxide (NO) | RAW264.7 Cells | LPS | 10.2 ± 2.2 | [1] |

| Nitric Oxide (NO) | BV-2 Cells | LTA | 2.5 ± 1.0 | [1] |

| Tumor Necrosis Factor-α (TNF-α) | BV-2 Cells | LPS | 90.6 ± 44.2 | [1] |

| Interleukin-6 (IL-6) | BV-2 Cells | LPS | 17.7 ± 6.3 | [1] |

| Reactive Oxygen Species (ROS) | BV-2 Cells | LPS | 35.8 ± 1.2 | [1] |

LPS: Lipopolysaccharide; LTA: Lipoteichoic acid

Signaling Pathways Modulated by this compound

The inhibitory effects of this compound on the production of inflammatory mediators are a direct consequence of its modulation of upstream signaling pathways. The primary targets identified are the NF-κB and MAPK pathways.[2]

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated by the IκB kinase (IKK) complex and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this pathway by inhibiting the IKK-mediated phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[2]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, including p38 and Extracellular signal-regulated kinase (ERK), in response to inflammatory stimuli.[2] By blocking the activation of these kinases, DSB prevents the downstream signaling events that lead to the production of inflammatory mediators.

Figure 2: Inhibition of the p38/ERK MAPK signaling pathway by this compound.

Potential Additional Neuroprotective Mechanisms

While the anti-neuroinflammatory actions of this compound are well-documented, other key neuroprotective pathways, such as the Nrf2 and PI3K/Akt pathways, may also contribute to its overall effects. Direct evidence for the modulation of these pathways by DSB is currently limited; however, their known roles in neuronal survival make them plausible targets.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Many natural compounds with neuroprotective properties are known to activate this pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is known to promote neuronal survival and protect against various neurotoxic insults.

Figure 3: Potential involvement of Nrf2 and PI3K/Akt pathways in this compound's neuroprotection.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture

-

BV-2 Microglial Cells: BV-2 cells, an immortalized murine microglia cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Primary Microglia: Primary microglial cells are isolated from the cerebral cortices of neonatal Sprague-Dawley rats (P1-P3). After dissociation, cells are plated on poly-L-lysine-coated flasks. Microglia are harvested by shaking the flasks after 10-14 days.

-

Primary Cortical Neurons: Primary cortical neurons are prepared from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats. Dissociated cells are plated on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Microglia-Neuron Co-culture: Primary neurons are cultured for 5-7 days, after which primary microglia are seeded onto the neuronal cultures.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

ELISA for TNF-α, IL-6, and PGE2: The concentrations of TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, and β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with DSB and/or LPS.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking and Staining: Cells are blocked with 1% BSA and then incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope.

Figure 4: General experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential primarily through the inhibition of microglial activation and the subsequent reduction in neuroinflammatory mediators. Its mechanism of action is well-supported by evidence showing the suppression of the NF-κB and p38/ERK MAPK signaling pathways.

Future research should focus on several key areas:

-

Direct Neuronal Effects: Investigating the direct effects of this compound on neurons, independent of microglia, to identify any intrinsic neuroprotective properties.

-

Nrf2 and PI3K/Akt Pathway Investigation: Elucidating whether this compound directly activates the Nrf2 and/or PI3K/Akt signaling pathways in neuronal or microglial cells.

-

In Vivo Studies: Conducting comprehensive in vivo studies in animal models of neurodegenerative diseases to validate the therapeutic potential of this compound.

-

Structure-Activity Relationship Studies: Exploring the structure-activity relationship of this compound and related homoisoflavonoids to optimize their neuroprotective efficacy and pharmacokinetic properties for potential drug development.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising neuroprotective capabilities of this compound.

References

- 1. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxysappanone B: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxysappanone B, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant anti-inflammatory properties in various preclinical models. This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate further research and development. The primary anti-inflammatory mechanism of this compound involves the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of therapeutic leads. This compound, a homoisoflavonoid derived from Caesalpinia sappan L., has emerged as a promising candidate due to its potent anti-inflammatory effects. This technical guide synthesizes the available scientific literature on this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its properties.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by modulating key signaling cascades involved in the inflammatory response. The principal pathways affected are the NF-κB and MAPK pathways, which are central to the production of a wide array of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.

Inhibition of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of pro-inflammatory genes.

This compound has been observed to suppress the phosphorylation of p38 and ERK MAPKs in LPS-stimulated microglial cells.[1] This inhibition contributes to the overall reduction in the production of inflammatory mediators.

References

Screening Deoxysappanone B for Anti-Angiogenic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for screening Deoxysappanone B and its derivatives for anti-angiogenic activity. The content covers in vivo and in vitro experimental protocols, quantitative data presentation, and the elucidation of underlying molecular mechanisms through signaling pathway diagrams.

Introduction to Angiogenesis and this compound

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process.[2] Consequently, inhibiting angiogenesis is a promising strategy for cancer therapy.[1]

Natural products are a rich source of novel therapeutic agents. This compound, a homoisoflavone isolated from Caesalpinia sappan L., has been investigated for various biological activities.[3] Recent studies have focused on its derivatives, such as this compound 7,4ʹ-dimethyl ether (Deox B 7,4), for their potential anti-angiogenic properties.[4][5][6] This guide outlines the screening process for such compounds.

Experimental Workflow

A typical workflow for screening a compound like this compound for anti-angiogenic activity involves a combination of in vivo and in vitro assays to assess its efficacy and elucidate its mechanism of action.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is essential for comparing the efficacy of different compounds or concentrations.

In Vivo Angiogenesis Data

The anti-angiogenic activity of this compound 7,4ʹ-dimethyl ether (Deox B 7,4) was quantified by observing the inhibition of intersegmental vessel (ISV) formation in zebrafish embryos.[4][7]

Table 1: Effect of this compound 7,4ʹ-dimethyl ether on ISV Formation in Zebrafish Embryos

| Treatment Group | Concentration (µM) | Mean Number of Complete ISVs | Inhibition Rate (%) |

| Vehicle (0.1% DMSO) | - | 30.2 ± 1.5 | 0 |

| Deox B 7,4 | 1.0 | 3.3 ± 1.1 | 89.13 |

| Deox B 7,4 | 2.5 | 1.2 ± 0.8 | 96.02 |

| Deox B 7,4 | 5.0 | 0.1 ± 0.3 | 99.64 |

| PTK787 (Positive Control) | 5.0 | 0.0 ± 0.0 | 100 |

| Data represents mean ± SD. Statistical significance compared to vehicle control is denoted by an asterisk. Data extracted from Chen et al., 2020.[4] |

In Vitro Angiogenesis Data (Illustrative)

The following tables are templates for organizing data from standard in vitro assays used to screen anti-angiogenic compounds.

Table 2: Effect of this compound on Endothelial Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Control | - | 1.25 ± 0.08 | 100 |

| This compound | 1 | ||

| This compound | 5 | ||

| This compound | 10 | ||

| This compound | 25 | ||

| This compound | 50 |

Table 3: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) (Mean ± SD) |

| Control | - | 95.2 ± 4.5 |

| This compound | 1 | |

| This compound | 5 | |

| This compound | 10 |

Table 4: Effect of this compound on Endothelial Tube Formation

| Treatment Group | Concentration (µM) | Total Tube Length (µm) (Mean ± SD) | Number of Branch Points (Mean ± SD) |

| Control | - | 12500 ± 980 | 85 ± 7 |

| This compound | 1 | ||

| This compound | 5 | ||

| This compound | 10 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in screening this compound for anti-angiogenic activity.

In Vivo Zebrafish Angiogenesis Assay

This assay provides a rapid in vivo assessment of a compound's effect on vessel development.[4][8]

-

Animal Model: Transgenic zebrafish line Tg(fli1a:EGFP)y1, which expresses enhanced green fluorescent protein in the vasculature.[4][8]

-

Procedure:

-

At 24 hours post-fertilization (hpf), distribute zebrafish embryos into 12-well plates (approximately 30 embryos per well).[4]

-

Prepare stock solutions of this compound in DMSO. Dilute the compound to final concentrations (e.g., 1, 2.5, and 5 µM) in deionized water containing 0.2% Instant Ocean Salt. The final DMSO concentration should be kept constant across all groups (e.g., 0.1%).[4]

-

Expose the embryos to the different concentrations of this compound or a vehicle control for 24 hours.[4][8]

-

At 48 hpf, anesthetize the embryos and mount them for observation.[4]

-

Observe the formation of intersegmental vessels (ISVs) under a fluorescence microscope.[4][8]

-

-

Quantification:

-

Count the number of complete ISVs in each embryo.

-

Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - (Number of ISVs in treated group / Number of ISVs in control group)) * 100.

-

Endothelial Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on endothelial cells, ensuring that any observed anti-angiogenic effects are not due to cell death. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Materials:

-

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

-

Quantification:

-

Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100.

-

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on the migratory ability of endothelial cells, a key step in angiogenesis.[12]

-

Materials:

-

HUVECs

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool.[13]

-

-

Procedure:

-

Seed HUVECs in a plate and grow them to form a confluent monolayer.[13][14]

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.[13]

-

Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

-

-

Quantification:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure: Wound Closure (%) = ((Area at 0h - Area at xh) / Area at 0h) * 100.[15]

-

Endothelial Cell Tube Formation Assay

This is a widely used in vitro assay to model the reorganization and formation of capillary-like structures.[16][17]

-

Materials:

-

Procedure:

-

Thaw BME on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow it to solidify.[18]

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

-

Seed the HUVEC suspension onto the solidified BME layer (e.g., 1.5 x 10⁴ cells/well).[12]

-

Incubate for 4-18 hours at 37°C to allow for the formation of tube-like structures.[12]

-

Visualize and capture images of the tube network using a microscope.[16]

-

-

Quantification:

-

Using image analysis software, quantify the total tube length, number of branch points, and total mesh area.

-

Potential Mechanisms of Action: Signaling Pathways

Studies on this compound 7,4ʹ-dimethyl ether suggest that its anti-angiogenic effects are mediated through the modulation of several key signaling pathways.[4][7]

Dll4/Notch Signaling Pathway

The Dll4/Notch pathway is a critical negative feedback regulator of VEGF signaling. In sprouting angiogenesis, VEGF induces Dll4 expression in the leading "tip" cells. Dll4 then activates Notch signaling in adjacent "stalk" cells, which downregulates VEGFR expression and suppresses the tip cell phenotype, thus ensuring proper vessel spacing and maturation.[5][20] Inhibition of this pathway can lead to excessive, non-productive angiogenesis.[5]

Slit/Robo Signaling Pathway

The Slit/Robo signaling pathway, initially known for its role in neuronal guidance, also plays a crucial role in angiogenesis.[6][21] The interaction of Slit ligands with Robo receptors (especially Robo1 and Robo4 on endothelial cells) can either promote or inhibit angiogenesis depending on the context.[2][22] this compound 7,4'-dimethyl ether has been shown to downregulate Slit2, Slit3, Robo1, Robo2, and Robo4, suggesting an interference with this pathway to inhibit endothelial cell migration.[4][7]

COX-2 Signaling in Angiogenesis

Cyclooxygenase-2 (COX-2) is an enzyme that mediates inflammatory processes and is a significant contributor to angiogenesis.[23] It promotes the production of prostanoids like prostaglandin E2 (PGE2), which in turn can upregulate pro-angiogenic factors such as VEGF, leading to increased endothelial cell proliferation and migration.[24][25] Inhibition of COX-2 is a known anti-angiogenic strategy.[23] this compound 7,4'-dimethyl ether was found to suppress the expression of COX-2.[4][7]

Conclusion

The screening of this compound and its derivatives reveals a promising avenue for the development of novel anti-angiogenic therapies. The in vivo zebrafish model provides an effective initial screen, demonstrating potent inhibitory effects on vessel formation.[4] Subsequent in vitro assays, including cell viability, migration, and tube formation, are crucial for validating these findings and quantifying specific cellular effects. The mechanistic studies point towards a multi-targeted approach, where the compound derivative simultaneously downregulates key pro-angiogenic pathways including Dll4/Notch, Slit/Robo, and COX-2.[4][7] Further investigation is warranted to confirm these effects with this compound itself and to explore its therapeutic potential in preclinical cancer models.

References

- 1. COX-2 Inhibition Potentiates Anti-Angiogenic Cancer Therapy and Prevents Metastasis in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of the Slit/Robo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Role of DLL4-Notch-VEGFR2 Signaling Pathway in Tumor Angiogenesis, Cancer Research Journal, Science Publishing Group [sciencepublishinggroup.com]

- 5. vascularcell.com [vascularcell.com]

- 6. Slit-Robo signaling in ocular angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of this compound 7,4ʹ-Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. clyte.tech [clyte.tech]

- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. corning.com [corning.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. journals.biologists.com [journals.biologists.com]

- 21. Potential role of the Slit/Robo signal pathway in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The role of Slit-Robo signaling in the regulation of tissue barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multiple roles of COX-2 in tumor angiogenesis: a target for antiangiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. academic.oup.com [academic.oup.com]

Deoxysappanone B: A Technical Guide to Its Molecular Targets in Inflammatory and Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxysappanone B (DSB) is a homoisoflavonoid compound isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating inflammatory conditions and ischemic cerebral apoplexy.[1] Emerging research has identified DSB as a promising bioactive molecule with potent anti-neuroinflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates. The primary molecular targets of DSB are key components of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as critical receptor tyrosine kinases involved in cancer progression.

Core Molecular Targets and Quantitative Data

This compound exerts its biological effects by modulating the activity of several key signaling proteins. The primary targets identified to date are involved in inflammatory and oncogenic pathways. While direct enzyme inhibition constants (K_i_) are not yet widely reported in the literature, the inhibitory effects of DSB on cellular processes have been quantified.

Inhibition of Inflammatory Mediators

This compound has been shown to significantly inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This inhibition is dose-dependent and serves as a functional readout of the compound's engagement with its upstream molecular targets.

| Inflammatory Mediator | IC₅₀ Value (µM) | Cell Line | Stimulant | Reference |

| Nitric Oxide (NO) | 9.8 | BV-2 Microglia | LPS | [2] |

| Prostaglandin E₂ (PGE₂) | 11.2 | BV-2 Microglia | LPS | [2] |

| Tumor Necrosis Factor-α (TNF-α) | 15.4 | BV-2 Microglia | LPS | [2] |

| Interleukin-6 (IL-6) | 13.5 | BV-2 Microglia | LPS | [2] |

Signaling Pathways Modulated by this compound

This compound has been demonstrated to interfere with two major signaling pathways that are central to the inflammatory response and are also implicated in cancer: the NF-κB pathway and the MAPK pathway. Additionally, a related compound, 3-Deoxysappanchalcone (3-DSC), has been shown to directly target Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (MET) kinases.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of the Inhibitor of κBα (IκBα). This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes. The primary molecular target in this pathway is suggested to be the IκB kinase (IKK) complex.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cell proliferation. This compound has been shown to inhibit the phosphorylation of p38 MAPK and Extracellular signal-regulated kinase (ERK1/2) in LPS-stimulated microglial cells. This suggests that DSB targets components upstream of p38 and ERK, although the direct kinases have not been definitively identified.

EGFR and MET Kinase Signaling

While direct inhibition data for this compound on EGFR and MET is pending, studies on the structurally related compound 3-Deoxysappanchalcone (3-DSC) have shown that it directly targets both EGFR and MET kinases.[1] This dual targeting is significant for overcoming drug resistance in cancer cells where these pathways can act as bypass mechanisms for each other. 3-DSC was found to reduce the phosphorylation of EGFR and MET, as well as their downstream effectors AKT and ERK.[1]

Experimental Protocols

This section details the key experimental methodologies employed to elucidate the molecular targets and mechanisms of action of this compound.

Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Stimulation: To induce an inflammatory response, BV-2 cells are treated with 1 µg/mL of lipopolysaccharide (LPS).

-

Inhibitor Treatment: this compound, dissolved in dimethyl sulfoxide (DMSO), is added to the cell culture medium at various concentrations one hour prior to LPS stimulation. The final concentration of DMSO is maintained below 0.1%.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reaction.[3][4][5][6] Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) and incubated at room temperature for 10 minutes. The absorbance at 540 nm is measured using a microplate reader.

-

PGE₂, TNF-α, and IL-6 ELISA: The levels of prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7][8][9]

Western Blot Analysis for Signaling Protein Phosphorylation

-

Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes are blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of IκBα, p38, and ERK. After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

MTT Assay: The viability of BV-2 cells after treatment with this compound is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11][12] Cells are seeded in a 96-well plate and treated with various concentrations of DSB for 24 hours. MTT solution is then added to each well, and the plate is incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance at 570 nm is measured.

Conclusion and Future Directions

This compound has emerged as a multi-target agent with significant potential for the treatment of inflammatory diseases and cancer. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways underscores its therapeutic promise. The dual targeting of EGFR and MET by the related compound 3-Deoxysappanchalcone further highlights the potential of this class of molecules in oncology, particularly in overcoming drug resistance.

Future research should focus on several key areas to advance the development of this compound as a therapeutic agent:

-

Direct Target Identification and Binding Kinetics: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to definitively identify the direct binding partners of DSB and quantify the binding affinities (K_d_, K_i_).

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the therapeutic efficacy of DSB in animal models of inflammatory diseases and cancer, coupled with comprehensive pharmacokinetic and pharmacodynamic studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to optimize potency, selectivity, and drug-like properties.

A deeper understanding of the molecular interactions of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its clinical application.

References

- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a homoisoflavone from the Chinese medicinal plant Caesalpinia sappan L., protects neurons from microglia-mediated inflammatory injuries via inhibition of IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric Oxide Griess Assay [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Griess Reagent System Protocol [promega.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. abcam.com [abcam.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. BV-2 Microglial Cells Respond to Rotenone Toxic Insult by Modifying Pregnenolone, 5α-Dihydroprogesterone and Pregnanolone Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hypoxia Induces Apoptosis of Microglia BV2 by Upregulating Kir2.1 to Activate Mitochondrial-Related Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of Deoxysappanone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxysappanone B, a homoisoflavonoid isolated from Caesalpinia sappan, has garnered interest for its potential therapeutic properties.[1] In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of small molecules like this compound with various protein targets. This technical guide provides a comprehensive framework for conducting in silico docking studies on this compound, outlining detailed experimental protocols, data presentation standards, and visualization of relevant workflows and biological pathways. While specific docking studies on this compound are not yet prevalent in published literature, this document serves as a thorough methodological reference for researchers initiating such investigations.

Introduction to In Silico Docking

Computer-aided drug design (CADD) has revolutionized the drug discovery process by accelerating the identification and optimization of potential therapeutic compounds.[2][3] Molecular docking, a key component of structure-based drug design, predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[4] This computational technique allows for the rapid screening of large compound libraries and provides insights into the molecular basis of ligand-receptor interactions, thereby guiding further experimental validation.[3][5]

The process typically involves the three-dimensional structures of both the ligand (this compound) and the protein target. Sophisticated algorithms then sample a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose.[4]

Hypothetical Protein Target Selection

The selection of appropriate protein targets is a critical first step. Based on the known biological activities of similar flavonoids and the common targets in drug discovery, potential protein targets for this compound could include those involved in cancer and inflammation, such as:

-

Kinases: These enzymes are crucial regulators of cell signaling and are frequently implicated in cancer. Examples include Epidermal Growth Factor Receptor (EGFR) kinase and Anaplastic Lymphoma Kinase (ALK).[6][7]

-

Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway and are common targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression and are targets for cancer therapy.[8]

-

Monoamine Oxidase B (MAO-B): This enzyme is a target for neurodegenerative diseases like Parkinson's.[9]

Detailed Experimental Protocols

This section outlines a typical workflow for performing in silico docking studies with this compound.

Ligand Preparation

-

3D Structure Retrieval: The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem (CID: 57391100).[1]

-

Ligand Optimization: The retrieved structure should be optimized to achieve a stable, low-energy conformation. This is typically done using a force field like MMFF94 in software such as Avogadro or OpenBabel.[10]

-

File Format Conversion: The optimized ligand structure is saved in a suitable format, such as .pdbqt, for use with docking software like AutoDock Vina.

Protein Preparation

-

Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned. This step is crucial for accurate interaction calculations.

-

File Format Conversion: The prepared protein structure is saved in the .pdbqt format.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket.

-

Docking with AutoDock Vina: AutoDock Vina is a widely used open-source docking program.[10] The docking process is initiated with a command that specifies the prepared ligand and protein files, the grid box parameters, and the desired exhaustiveness of the search. An exhaustiveness of 10 is often used to balance accuracy and computational time.[10]

-

Pose Generation: The software will generate a specified number of binding poses (e.g., 10) for the ligand within the protein's active site, each with a corresponding binding affinity score.[10]

Analysis of Docking Results

-

Binding Affinity: The primary quantitative result is the binding affinity, typically expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.[7][11]

-

Interaction Analysis: The best-scoring pose is visualized to identify the specific molecular interactions between this compound and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Visualization: Molecular visualization software such as PyMOL or Discovery Studio is used to create 2D and 3D diagrams of the ligand-protein complex.

Data Presentation

Quantitative results from docking studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Scores and Binding Affinities of this compound against Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (pKi) (µM) |

| EGFR Kinase | 2GS2 | -8.5 | 1.5 |

| ALK | 5FTO | -9.2 | 0.8 |

| COX-2 | 5IKR | -7.9 | 3.2 |

| HDAC6 | 5EDU | -8.1 | 2.5 |

| MAO-B | 2V5Z | -7.5 | 5.1 |

Table 2: Hypothetical Interacting Residues of this compound with EGFR Kinase (PDB ID: 2GS2)

| Interaction Type | Interacting Amino Acid Residues |

| Hydrogen Bonds | Met793, Lys745 |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |

| Pi-Alkyl | Pro794 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in silico drug discovery process, including molecular docking.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, targeting the EGFR kinase.

Conclusion

While specific in silico docking studies on this compound are yet to be extensively reported, the computational methodologies are well-established. This guide provides a robust framework for researchers to undertake such studies. By following these detailed protocols, scientists can effectively predict the binding interactions of this compound with various protein targets, thereby generating valuable hypotheses for further experimental validation in the drug discovery pipeline. The integration of these computational approaches is essential for efficiently exploring the therapeutic potential of natural products like this compound.[2]

References

- 1. 3'-Deoxysappanone B | C16H14O5 | CID 57391100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Innovative computational approaches in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors | PLOS One [journals.plos.org]

- 11. In silico exploration of potential PRKG1 Inhibitors: A comprehensive study using MTIOPEN Screening, molecular Docking, and MD simulation - Journal of King Saud University - Science [jksus.org]

Pharmacological Profile of Deoxysappanone B and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxysappanone B is a homoisoflavonoid compound primarily isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional Asian medicine. Emerging research has highlighted the significant pharmacological potential of this compound and its analogs, particularly in the realms of anti-inflammatory and anti-cancer activities. These compounds modulate key cellular signaling pathways, making them attractive candidates for further investigation and drug development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Activities

This compound and its analogs exhibit a range of biological activities, with the most extensively studied being their anti-inflammatory and anti-cancer effects.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-neuroinflammatory and neuroprotective properties. Studies have shown that it can protect neurons from inflammatory damage mediated by microglia.[1] The primary mechanism behind this activity is the inhibition of two major inflammatory signaling cascades: the IκB kinase (IKK)-NF-κB pathway and the p38/ERK mitogen-activated protein kinase (MAPK) pathway.[1] By blocking these pathways, this compound effectively reduces the production and release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]

An analog of this compound, 3-deoxysappanchalcone (3-DSC), also exhibits significant anti-inflammatory properties. Its mechanism involves the induction of heme oxygenase-1 (HO-1) expression through the activation of the AKT/mTOR signaling pathway in macrophages.[2]

Anti-cancer Activity